molecular formula C14H23NO2 B5426085 8-(3-methyl-2-buten-1-yl)-1-oxa-8-azaspiro[4.6]undecan-9-one

8-(3-methyl-2-buten-1-yl)-1-oxa-8-azaspiro[4.6]undecan-9-one

Cat. No.: B5426085
M. Wt: 237.34 g/mol
InChI Key: OEEDFXBOSVZPTE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can provide insights into its reactivity and stability, and can also help to identify functional groups within the molecule .


Physical and Chemical Properties Analysis

This includes studying properties such as solubility, melting point, boiling point, and reactivity. These properties can provide valuable information about how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Safety and hazard analysis involves assessing the potential risks associated with handling and using the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and mechanisms of action. This could also include the development of new synthesis methods or the discovery of new reactions .

Properties

IUPAC Name

9-(3-methylbut-2-enyl)-1-oxa-9-azaspiro[4.6]undecan-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-12(2)5-9-15-10-8-14(6-3-11-17-14)7-4-13(15)16/h5H,3-4,6-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEDFXBOSVZPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CCC2(CCCO2)CCC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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